1-Methoxy-2-oxopropyl acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89544-85-4 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(1-methoxy-2-oxopropyl) acetate |
InChI |
InChI=1S/C6H10O4/c1-4(7)6(9-3)10-5(2)8/h6H,1-3H3 |
InChI Key |
CBLLRRBTLHEHGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(OC)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Methoxy 2 Oxopropyl Acetate
Esterification Approaches for 1-Methoxy-2-oxopropyl Acetate (B1210297)
Direct esterification, the reaction of an alcohol with a carboxylic acid, stands as a principal method for producing 1-methoxy-2-oxopropyl acetate. This process typically involves the reaction of 1-methoxy-2-propanol (B31579) with acetic acid. mdpi.com The reaction is reversible and often requires a catalyst to achieve practical conversion rates. mdpi.comresearchgate.net
Direct Esterification Pathways
Historically, the direct esterification of 1-methoxy-2-propanol with acetic acid has been catalyzed by homogeneous mineral acids, such as sulfuric acid. mdpi.comresearchgate.net These catalysts are effective in accelerating the reaction rate. For instance, in the esterification of propanoic acid and 2-propanol, increasing the concentration of sulfuric acid from 1.0 to 3.0 weight percent enhances the conversion of the carboxylic acid. jetir.org However, the use of strong liquid acids like sulfuric and hydrochloric acid presents several disadvantages. mdpi.comscirp.org These include challenges in catalyst separation from the product mixture, potential for equipment corrosion, and the generation of aqueous waste during neutralization, leading to environmental concerns. mdpi.comscirp.org Consequently, the industry has been gradually moving away from these traditional homogeneous catalysts in favor of more environmentally benign alternatives. mdpi.com
Heterogeneous solid acid catalysts, particularly ion-exchange resins, have emerged as a superior alternative to homogeneous catalysts for the synthesis of this compound. mdpi.com These catalysts offer significant advantages, including ease of separation from the reaction products, reusability, and reduced corrosiveness. researchgate.netscirp.org Among the various solid acid catalysts, macroporous ion-exchange resins like Amberlyst-35 and NKC-9 have been extensively studied. researchgate.netresearchgate.net
Research using Amberlyst-35 as a catalyst for the esterification of 1-methoxy-2-propanol and acetic acid has demonstrated high yields. mdpi.com Under optimized conditions, including a reaction temperature of 353 K, a 1-methoxy-2-propanol to acetic acid molar ratio of 1:3, and a catalyst loading of 10 wt%, an equilibrium yield of 78% for this compound was achieved. mdpi.com This is noted as the highest equilibrium yield reported under these conditions thus far. mdpi.com Similarly, studies with the NKC-9 cation exchange resin have also been conducted, although a lower maximum conversion of 46% was observed in a batch reaction. researchgate.netresearchgate.net The catalytic performance of these resins is influenced by reaction conditions such as temperature, reactant molar ratio, and catalyst loading. mdpi.com For example, with Amberlyst-35, a catalyst loading of 10 wt% was found to be optimal for the reaction between acetic acid and 1-methoxy-2-propanol. mdpi.com
Interactive Data Table: Performance of Heterogeneous Catalysts in this compound Synthesis
| Catalyst | Reactant Molar Ratio (PM:AA) | Catalyst Loading (wt%) | Temperature (K) | Max. Yield/Conversion |
|---|---|---|---|---|
| Amberlyst-35 | 1:3 | 10 | 353 | 78% |
| NKC-9 | 1:1 | 10 | 353.15 | 46% |
| Amberlyst-15 | 1:3 | 10 | 353.15 | 78% |
| SO42-/TiO2 | 1:3 | 10 | 383.15 | 73% |
Reaction Kinetics and Thermodynamics of Esterification Processes
The esterification of 1-methoxy-2-propanol with acetic acid is a reversible reaction, and its rate is influenced by temperature and catalyst concentration. mdpi.comresearchgate.net The reaction is also exothermic, as indicated by thermodynamic studies. nih.gov
Several kinetic models have been applied to describe this esterification process, including pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. researchgate.netnih.gov Research has shown that the LHHW model provides the best fit for experimental data when using Amberlyst-35 as a catalyst, suggesting that the reaction is controlled by the surface reaction. researchgate.netnih.gov
The apparent activation energy for the forward reaction has been determined in various studies. For the esterification catalyzed by Amberlyst-35, the apparent activation energy was found to be 62.0 ± 0.2 kJ/mol. researchgate.netnih.gov Another study using the ion-exchange resin NKC-9 reported an activation energy of 60.5 kJ/mol based on a second-order reaction kinetic model. researchgate.netresearchgate.net When Amberlyst-15 was used as the catalyst, the activation energy was determined to be 66.5 kJ/mol. researchgate.net These values provide crucial insights for the design and optimization of industrial reactors. researchgate.net
Continuous Flow Synthesis Techniques for this compound Production
Continuous flow synthesis offers a more efficient and scalable method for the production of this compound compared to batch processes. patsnap.com A common approach involves a two-stage fixed-bed continuous esterification reaction using a solid acid catalyst. patsnap.comgoogle.com In this process, the raw materials, 1-methoxy-2-propanol and acetic acid, are preheated and continuously fed into a fixed-bed reactor containing the catalyst. patsnap.com
The reaction is typically carried out at temperatures ranging from 70 to 150 °C. patsnap.comgoogle.com A key aspect of this continuous process is the removal of water, a byproduct of the esterification, to shift the reaction equilibrium towards the product side. patsnap.com This is often achieved through azeotropic distillation, where a water-carrying agent like benzene (B151609) or cyclohexane (B81311) is used to form an azeotrope with water, facilitating its removal. patsnap.com The reaction mixture from the first reactor, after water removal, is then fed into a second-stage fixed-bed reactor to continue the esterification. patsnap.com Finally, the product stream undergoes rectification to separate and recover any unreacted raw materials, which can be recycled, yielding pure this compound. patsnap.comgoogle.com This continuous method simplifies the operational process and significantly improves production efficiency. patsnap.com
Transesterification Pathways Involving this compound Precursors
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, presents an alternative route for the synthesis of this compound. researchgate.net This method involves the reaction of 1-methoxy-2-propanol with an acetate ester, such as methyl acetate or ethyl acetate. researchgate.net
This reaction can be catalyzed by both acids and bases. masterorganicchemistry.com Sodium methoxide (B1231860) is a known catalyst for the transesterification between 1-methoxy-2-propanol and methyl or ethyl acetate. mdpi.comresearchgate.net However, homogeneous catalysts like sodium methoxide have notable drawbacks. They are difficult to separate from the reaction mixture and are prone to decomposition in the presence of water, which can lead to a decrease in catalytic activity. mdpi.comresearchgate.net While transesterification is a viable synthetic strategy, these challenges associated with the catalyst often make direct esterification with heterogeneous catalysts a more attractive option for industrial-scale production. researchgate.net
Mechanistic Investigations of Transesterification Reactions
The transesterification to produce a functionalized acetate can proceed through several mechanisms, largely dependent on the type of catalysis employed.
Acid-Catalyzed Mechanism: In the presence of a strong acid catalyst (e.g., H₂SO₄, TsOH), the reaction is initiated by the protonation of the carbonyl oxygen of the starting ester (such as ethyl acetate or methyl acetate). This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (1-methoxy-2-propanol, for the related compound PGMEA). A tetrahedral intermediate is formed, which then eliminates the original alcohol (ethanol or methanol) to yield the new ester and regenerate the acid catalyst. researchgate.net
Base-Catalyzed Mechanism: With a base catalyst like sodium methoxide, the mechanism begins with the deprotonation of the alcohol to form a more potent nucleophile, the alkoxide. csic.es The alkoxide then attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate displaces the original alkoxide, forming the desired ester product. csic.es
Enzyme-Catalyzed Mechanism (Lipase): Biocatalysis using lipases offers a high degree of selectivity under mild conditions. The mechanism, often described as a Ping-Pong Bi-Bi kinetic model, involves the formation of an acyl-enzyme intermediate. nih.govmdpi.com The catalytic triad (B1167595) (typically Ser-His-Asp) in the lipase's active site is key. researchgate.net The serine's hydroxyl group attacks the starting ester, releasing the first alcohol and forming the stable acyl-enzyme complex. The second alcohol (the substrate) then enters the active site and reacts with this complex, releasing the final ester product and regenerating the free enzyme. nih.govresearchgate.net This mechanism avoids harsh conditions that could affect the oxo and methoxy (B1213986) groups.
Catalytic Systems in Transesterification Reactions
The choice of catalyst is pivotal in optimizing the synthesis of functionalized acetates, influencing reaction rates, yields, and selectivity. Catalysts are broadly classified as homogeneous, heterogeneous, or biological.
Homogeneous Catalysts: These are soluble in the reaction medium and include mineral acids like sulfuric acid and p-toluenesulfonic acid, as well as bases such as sodium methoxide. researchgate.netcsic.esresearchgate.net While highly active, their key drawback is the difficulty in separating them from the reaction product, often requiring neutralization and washing steps that can complicate purification. researchgate.net
Heterogeneous Catalysts: Solid catalysts offer significant advantages in terms of separation, recovery, and reusability, aligning with green chemistry principles. wikipedia.org
Ion-Exchange Resins: Acidic resins like Amberlyst-15 and Amberlyst-35 have proven effective for esterification and transesterification. researchgate.netrsc.orgmdpi.com They function as solid-phase proton sources, facilitating the reaction without the downstream separation issues of liquid acids. rsc.orgmdpi.com
Sulfonic Acid-Functionalized Silicas: Materials like SBA-15 functionalized with sulfonic acid groups show high catalytic activity, attributed to the high acid strength and accessibility of the catalytic sites. acs.org
Zeolites: These microporous aluminosilicates, such as H-ZSM-5, can act as solid acid catalysts with high thermal stability. acs.org
Biological Catalysts (Enzymes): Lipases, particularly from sources like Candida antarctica (often immobilized as Novozym® 435) and Rhizomucor miehei, are widely used. researchgate.netnih.gov They operate under mild temperature and pH conditions, offering high chemo-, regio-, and enantioselectivity, which is crucial when dealing with multifunctional molecules. mdpi.comnih.gov Their primary limitation can be cost and lower reaction rates compared to conventional chemical catalysts. researchgate.net
| Catalyst Type | Specific Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | High reaction rates, readily available. researchgate.net | Difficult to separate from product, corrosive, generates waste. researchgate.net |
| Homogeneous Base | Sodium Methoxide (NaOMe) | Very effective, especially for simple transesterification. csic.es | Sensitive to water, difficult to separate. researchgate.net |
| Heterogeneous Acid | Amberlyst Resins, Functionalized Silicas, Zeolites | Easily separated and recycled, less corrosive, environmentally benign. wikipedia.orgrsc.orgacs.org | Can have lower activity than homogeneous catalysts, potential for mass transfer limitations. mdpi.com |
| Biocatalyst (Enzyme) | Immobilized Lipases (e.g., Novozym® 435) | High selectivity, mild reaction conditions, environmentally friendly. mdpi.comresearchgate.net | Higher cost, can be slower, sensitive to substrate and solvent. researchgate.net |
Advanced Synthetic Transformations Involving Oxo and Methoxy Functionalities
The dual presence of a ketone (oxo) and an ether (methoxy) group in this compound allows for a diverse range of synthetic modifications, enabling the creation of more complex molecular architectures.
Nucleophilic Additions to the Carbonyl Group of this compound
The electrophilic carbon of the ketone's carbonyl group is a prime target for nucleophiles. Aldehydes and ketones readily undergo nucleophilic addition reactions, which typically involve the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. ncert.nic.in In the case of this compound, which is a β-keto ester derivative, the reactivity is well-established.
Common nucleophilic addition reactions include:
Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) add to the ketone to form tertiary alcohols after acidic workup.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), often catalyzed by a base, yields a cyanohydrin. ncert.nic.in
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene.
The presence of other functional groups, such as the adjacent ester, can sometimes lead to competing reactions, although the ketone is generally more reactive towards these nucleophiles than the ester. libretexts.org
Alpha-Functionalization Strategies of the Oxo Moiety
The protons on the carbon atom alpha to the ketone group (the methyl group) are acidic due to the electron-withdrawing effect of the carbonyl and the ability of the resulting conjugate base (the enolate) to be stabilized by resonance. ncert.nic.in This acidity allows for a variety of alpha-functionalization reactions.
Enolate Alkylation: The ketone can be deprotonated with a suitable base (e.g., lithium diisopropylamide, LDA) to form an enolate ion. This nucleophilic enolate can then react with an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond at the alpha position. aklectures.com
Halogenation: In the presence of an acid or base, ketones can be halogenated at the alpha-position.
Hydroxylation: Asymmetric α-hydroxylation of β-keto esters can be achieved using various catalysts, providing access to chiral α-hydroxy ketones. researchgate.net
These strategies effectively use the ketone's electronic properties to build molecular complexity directly adjacent to the carbonyl group. nih.gov
Ether Cleavage and Formation Reactions Relevant to the Methoxy Group
The methoxy group, an ether, is generally stable and unreactive. researchgate.net However, it can be cleaved under specific, often harsh, conditions.
Ether Cleavage: The cleavage of ethers typically requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). researchgate.netrsc.org The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. researchgate.net The subsequent step can be either an Sₙ1 or Sₙ2 nucleophilic substitution, depending on the structure of the ether. wikipedia.org For a methyl ether like the one in this compound, the cleavage would likely occur via an Sₙ2 mechanism, where a halide ion attacks the methyl carbon. rsc.org Strong Lewis acids like boron tribromide (BBr₃) are also effective reagents for cleaving ethers. researchgate.net Selective cleavage of methoxy groups adjacent to hydroxyl groups can also be achieved through radical hydrogen abstraction reactions under milder conditions. nih.gov
Ether Formation: While less relevant for modifying the existing molecule, the primary method for forming such an ether linkage is the Williamson ether synthesis. This involves the reaction of an alkoxide with a primary alkyl halide.
Coupling Reactions for Carbon-Carbon Bond Formation (e.g., SRN1 Mechanism with Ketone Enolates)
The enolate derived from this compound can serve as a potent nucleophile in advanced carbon-carbon bond-forming reactions. One such process is the SRN1 (Substitution Radical-Nucleophilic, Unimolecular) reaction. This multi-step chain reaction is particularly effective for the arylation of ketone enolates. scilit.com
The generally accepted mechanism for the SRN1 reaction involves the following steps:
Initiation: An electron is transferred to the aryl halide substrate, often photochemically or via a solvated electron, to form a radical anion.
Propagation:
The radical anion fragments, losing a halide ion to form an aryl radical.
This aryl radical then reacts with the ketone enolate (the nucleophile) to form a new radical anion.
This new radical anion transfers its extra electron to another molecule of the starting aryl halide, forming the final product and propagating the chain.
Termination: The chain reaction is terminated by various radical combination or quenching pathways.
This mechanism allows for the formation of a C-C bond between the alpha-carbon of the ketone and an aromatic ring, a transformation that is difficult to achieve through traditional nucleophilic aromatic substitution. researchgate.net
Acetoxylation Methods in the Synthesis of Related Oxopropyl Derivatives
The introduction of an acetoxy group at the α-position of a carbonyl moiety is a critical transformation in organic synthesis, yielding α-acetoxy ketones. These compounds are valuable intermediates in the synthesis of various complex molecules and natural products. The synthesis of derivatives related to this compound, which are broadly classified as oxopropyl derivatives, often involves these key acetoxylation reactions. A variety of methodologies have been developed for the α-acetoxylation of ketones, utilizing different reagents and catalytic systems.
One of the classical and widely used methods for the α-acetoxylation of ketones involves the use of lead tetraacetate (Pb(OAc)₄). slideshare.netnptel.ac.in This powerful oxidizing agent can effectively introduce an acetoxy group at the α-position of a ketone. slideshare.net The reaction is versatile and can be applied to a range of ketone substrates. For improved yields, a catalytic amount of boron trifluoride etherate (BF₃·OEt₂) can be employed. slideshare.net
Another significant approach involves the use of manganese(III) acetate (Mn(OAc)₃). This reagent is effective for the oxidation of enolizable carbonyl compounds, leading to the formation of α-oxoalkyl radicals. wikipedia.org In the context of acetoxylation, manganese triacetate can be used to synthesize α'-acetoxy enones from enones. mdpi.comwikipedia.org The mechanism involves the oxidation of the carbon adjacent to the carbonyl group by the manganese, followed by the transfer of an acetate group. wikipedia.org
Hypervalent iodine reagents have emerged as milder and more environmentally friendly alternatives for α-acetoxylation. Reagents like (diacetoxyiodo)benzene (B116549) (PIDA) are utilized for the direct acetoxylation of ketones. rsc.orgresearchgate.net The reaction mechanism is believed to proceed through the nucleophilic attack of the enol on the electrophilic iodine of PIDA. rsc.orgresearchgate.net A binary system comprising a hypervalent iodine(III) reagent and a Lewis acid such as BF₃·OEt₂ has been shown to be effective for the diastereoselective α-acetoxylation of cyclic ketones. frontiersin.org Furthermore, an efficient and economical method uses catalytic amounts of iodobenzene (B50100) with an oxidant like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide and acetic anhydride. organic-chemistry.orgacs.org This in situ generation of the active hypervalent iodine species provides a practical approach for synthesizing α-acetoxy ketones. organic-chemistry.orgacs.org
More recently, gold-catalyzed intermolecular oxidation of terminal alkynes has been developed as a highly efficient method for the synthesis of α-acetoxy ketones. organic-chemistry.org This method utilizes an oxidant such as 8-methylquinoline (B175542) 1-oxide in acetic acid and demonstrates a broad substrate scope, tolerating various functional groups. organic-chemistry.org
Thallium(III) salts have also been employed for the α-acetoxylation of ketones. For instance, treatment of ketones with thallium(III) triflate in amide solvents, followed by the addition of water, can cleanly provide the corresponding α-acyloxy ketones. rsc.org Another approach involves the solvolysis of α-nosyloxy ketone intermediates, generated from the reaction of ketones with [hydroxy(p-nitrobenzenesulfonyloxy)iodo]benzene (HNIB), in acetic acid to yield α-acetoxy ketones. tandfonline.comtandfonline.com
The choice of acetoxylation method depends on various factors, including the specific substrate, desired selectivity, and tolerance of functional groups. These methodologies provide a robust toolkit for the synthesis of α-acetoxy ketones, which are key structural motifs in many oxopropyl derivatives.
Table 1: Comparison of Acetoxylation Methods for Ketones
| Method | Key Reagents | Typical Substrates | Key Features | Reference |
|---|---|---|---|---|
| Lead Tetraacetate Oxidation | Lead tetraacetate (Pb(OAc)₄), optional BF₃·OEt₂ catalyst | Aliphatic and aromatic ketones | Powerful and classical oxidizing agent. | slideshare.net |
| Manganese(III) Acetate Oxidation | Manganese(III) acetate (Mn(OAc)₃) | Enolizable carbonyl compounds, enones | Proceeds via α-oxoalkyl radical formation. | wikipedia.orgmdpi.comwikipedia.org |
| Hypervalent Iodine Reagents | (Diacetoxyiodo)benzene (PIDA), I₂/H₂O₂/Ac₂O, Iodobenzene/m-CPBA | Aromatic and cyclic ketones | Milder conditions, can be catalytic in iodine. | rsc.orgresearchgate.netfrontiersin.orgorganic-chemistry.orgacs.org |
| Gold-Catalyzed Oxidation | Gold catalyst, 8-methylquinoline 1-oxide, acetic acid | Terminal alkynes | Highly efficient for converting alkynes to α-acetoxy ketones. | organic-chemistry.org |
| Thallium(III)-Promoted Oxidation | Thallium(III) triflate, amide solvent, water | Ketones | Efficient for the preparation of α-acyloxy ketones. | rsc.org |
| Solvolysis of α-Nosyloxy Ketones | [Hydroxy(p-nitrobenzenesulfonyloxy)iodo]benzene (HNIB), acetic acid | Aromatic ketones | One-pot synthesis from the corresponding ketone. | tandfonline.comtandfonline.com |
Mechanistic Investigations of Chemical Reactivity and Environmental Degradation Pathways of 1 Methoxy 2 Oxopropyl Acetate
Gas-Phase Atmospheric Reactions and Kinetics
No specific experimental studies on the gas-phase atmospheric reactions of 1-Methoxy-2-oxopropyl acetate (B1210297) were found. Research in this area is required to determine its atmospheric lifetime and potential impact.
Specific kinetic data, such as rate coefficients or Arrhenius expressions, for the reaction of hydroxyl radicals (•OH) with 1-Methoxy-2-oxopropyl acetate are not available in the reviewed literature.
There are no available experimental data on the kinetics of the gas-phase reaction between chlorine atoms (•Cl) and this compound.
As no studies on the atmospheric reactions of this compound with •OH, •Cl, or other atmospheric oxidants were found, the reaction products and their formation yields remain unidentified.
The photolytic stability and UV absorption cross-section data for this compound are not documented in the available scientific literature. Such data would be necessary to evaluate whether direct photolysis by sunlight is a significant atmospheric degradation pathway.
Aqueous Phase Hydrolysis and Stability of this compound
No experimental studies on the aqueous phase hydrolysis and stability of this compound were identified. Esters are generally susceptible to hydrolysis, but the rate is highly dependent on the specific structure of the molecule and the conditions of the aqueous environment.
Specific data on the pH-dependent reaction kinetics for the hydrolysis of this compound could not be located. The rate of ester hydrolysis is typically dependent on pH, with reactions often catalyzed by acid or base. However, without experimental data, the specific half-life of this compound in aqueous environments at different pH levels is unknown.
Catalyzed Hydrolysis Mechanisms
The hydrolysis of this compound involves the cleavage of its ester linkage to yield acetic acid and 1-methoxy-2-oxopropanol. This process can be significantly accelerated by the presence of an acid or a base catalyst.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of the ester is a reversible process. The mechanism proceeds through several key steps, beginning with the protonation of the carbonyl oxygen of the ester group. youtube.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com
The general steps for acid-catalyzed ester hydrolysis are as follows:
Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺). youtube.com
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, forming a tetrahedral intermediate. youtube.com
Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to the methoxy (B1213986) group of the original alcohol moiety, converting it into a good leaving group (an alcohol).
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol molecule.
Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺). youtube.com
This entire process is in equilibrium. To drive the reaction toward the hydrolysis products, a large excess of water is typically used. researchgate.net
Base-Catalyzed Hydrolysis (Saponification)
In the presence of a base, such as hydroxide (B78521) (OH⁻), the hydrolysis of an ester becomes effectively irreversible. researchgate.net This is because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack. researchgate.netnih.gov
The mechanism for base-catalyzed hydrolysis involves:
Nucleophilic Attack: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen. nih.gov
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide ion (in this case, the 1-methoxy-2-oxopropoxide ion) as the leaving group.
Proton Transfer: The alkoxide ion is a strong base and deprotonates the newly formed carboxylic acid (acetic acid). This acid-base reaction is rapid and essentially irreversible, forming an alcohol and a carboxylate ion. researchgate.net
Studies on related α-keto esters have shown that the hydrolysis of the ester group can be rapid, leading to the formation of the corresponding α-keto acid. nih.gov This suggests that the ester linkage in this compound is likely susceptible to efficient cleavage under both acidic and basic conditions.
| Catalyst Type | Key Mechanistic Steps | Intermediate Species | Reversibility |
|---|---|---|---|
| Acid (e.g., H₃O⁺) | 1. Protonation of C=O 2. Nucleophilic attack by H₂O 3. Proton transfer 4. Elimination of alcohol 5. Deprotonation | Protonated ester, Tetrahedral intermediate | Reversible |
| Base (e.g., OH⁻) | 1. Nucleophilic attack by OH⁻ 2. Elimination of alkoxide 3. Deprotonation of carboxylic acid | Tetrahedral intermediate | Irreversible |
Radical Chemistry and Oxidation Mechanisms of this compound
The degradation of this compound in environments such as the atmosphere is likely dominated by radical-initiated oxidation processes. These reactions are typically initiated by highly reactive species like the hydroxyl radical (•OH). The structure of the molecule offers several sites for radical attack, primarily through hydrogen atom abstraction.
Initiation and Propagation Steps in Oxidation Processes
Initiation The primary initiation step in the atmospheric oxidation of this compound is expected to be the abstraction of a hydrogen atom by a hydroxyl radical (•OH). There are several types of C-H bonds in the molecule, but abstraction is most likely to occur at the methoxy group (-O-CH₃) or the carbon alpha to both the ether oxygen and the ketone, as these positions are activated.
Reaction: R-H + •OH → R• + H₂O
Propagation Once a carbon-centered radical (R•) is formed, it enters a series of propagation steps, typically involving molecular oxygen (O₂), which is abundant in the atmosphere.
Peroxy Radical Formation: The initial carbon-centered radical reacts rapidly with O₂ to form a peroxy radical (ROO•).
Reaction: R• + O₂ → ROO•
Further Reactions of the Peroxy Radical: The subsequent fate of the peroxy radical can be complex. It may react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂).
Reaction: ROO• + NO → RO• + NO₂
Alkoxy Radical Decomposition: The resulting alkoxy radical is a key intermediate that can undergo further reactions. For this compound, an alkoxy radical formed at the carbon bearing the methoxy and acetate groups (an α-acyloxy, α-alkoxy radical) could be prone to fragmentation. Studies on α-acyloxy radicals suggest that they can fragment to yield a ketone and an acyl radical, although this process may be slow. beilstein-journals.org
Plausible Fragmentation: CH₃O-C•(OOC(O)CH₃)-C(=O)CH₃ → CH₃O-C(=O)-C(=O)CH₃ + •C(O)CH₃
Alternatively, β-scission (cleavage of a C-C bond) can occur in alkoxy radicals, leading to the formation of smaller, more stable molecules and a new radical species. mdpi.com
Characterization of Radical Intermediates
Several distinct radical intermediates are likely formed during the oxidation of this compound.
Initial Carbon-Centered Radicals: Formed by H-atom abstraction. The primary radical would be located on one of the methyl groups or the methine carbon. For instance, abstraction from the methoxy group would yield a •CH₂-O-R' radical.
Peroxy Radicals (ROO•): These are formed by the addition of O₂ to the initial carbon-centered radicals. They are key chain-carrying species in atmospheric oxidation cycles.
Alkoxy Radicals (RO•): Formed from the reaction of peroxy radicals, alkoxy radicals are critical decision points in the degradation mechanism. mdpi.com Their high reactivity leads to either isomerization (via intramolecular H-abstraction) or decomposition through bond cleavage (fragmentation). Given the structure of this compound, with multiple functional groups in close proximity, fragmentation is a highly probable pathway. The presence of the ketone can also influence subsequent reactions. researchgate.net
Acyl and Acylperoxy Radicals: If fragmentation of an α-acyloxy radical intermediate occurs, an acyl radical (e.g., acetyl radical, •C(O)CH₃) would be produced. beilstein-journals.org This species would then react with O₂ to form an acylperoxy radical, a precursor to peroxyacetyl nitrate (B79036) (PAN), a known atmospheric pollutant.
| Radical Type | General Structure | Formation Pathway | Likely Fate |
|---|---|---|---|
| Carbon-Centered Radical | R• | H-atom abstraction from parent molecule by •OH | Rapid addition of O₂ |
| Peroxy Radical | ROO• | R• + O₂ | Reaction with NO or other radicals |
| Alkoxy Radical | RO• | ROO• + NO | Decomposition (fragmentation) or isomerization |
| Acyl Radical | R'C(O)• | Fragmentation of an α-acyloxy radical | Addition of O₂ to form acylperoxy radical |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 Methoxy 2 Oxopropyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. By analyzing the chemical shifts, signal multiplicities, and correlations, the connectivity of the atoms within 1-Methoxy-2-oxopropyl acetate (B1210297) can be pieced together.
The ¹H NMR spectrum of 1-Methoxy-2-oxopropyl acetate is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The methoxy (B1213986) group protons (-OCH₃) are expected to appear as a sharp singlet. The single proton on the carbon adjacent to both the methoxy and acetate groups (-CH-) would likely appear as a singlet, given the absence of adjacent protons. The protons of the methyl group of the acetate moiety (-COCH₃) and the methyl group of the pyruvoyl moiety (-COCH₃) would also appear as singlets.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~5.0-5.2 | Singlet | 1H | CH |
| ~3.4-3.6 | Singlet | 3H | OCH₃ |
| ~2.2-2.4 | Singlet | 3H | C(O)CH₃ (Ketone) |
Note: Data are predicted based on standard chemical shift values for similar functional groups.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are anticipated, one for each unique carbon atom. The two carbonyl carbons, one from the ketone and one from the ester, are expected to appear significantly downfield. The carbon atom bonded to two oxygen atoms will also have a characteristic downfield shift, while the methoxy and methyl carbons will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~200-205 | C=O (Ketone) |
| ~169-171 | C=O (Acetate) |
| ~75-80 | CH |
| ~57-60 | OCH₃ |
| ~25-28 | C(O)CH₃ (Ketone) |
Note: Data are predicted based on standard chemical shift values for similar functional groups.
To definitively confirm the assignments made in one-dimensional NMR, two-dimensional (2D) techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the case of this compound, a COSY spectrum would be expected to show no cross-peaks, confirming the isolated nature of each proton environment, as all signals are predicted to be singlets.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would be used to link the proton signals to their corresponding carbon signals. For instance, the proton signal at ~3.4-3.6 ppm would correlate with the carbon signal at ~57-60 ppm, confirming the OCH₃ group. Similarly, the methine proton at ~5.0-5.2 ppm would correlate with the methine carbon at ~75-80 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification.
Under Electron Ionization (EI) conditions, this compound (molecular weight: 146.14 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 146, although it may be weak due to the molecule's propensity to fragment. chemsynthesis.com The fragmentation pattern is dictated by the presence of ester and ketone functional groups, with cleavage often occurring at bonds adjacent to the carbonyl groups (α-cleavage). libretexts.orgmiamioh.edu
Key predicted fragmentation pathways include:
Loss of the acetyl group radical (•CH₃CO) leading to a fragment at m/z 103.
Loss of the methoxy group radical (•OCH₃) resulting in a fragment at m/z 115.
Cleavage of the acetate group, generating a prominent acylium ion at m/z 43 (CH₃CO⁺), which is often a base peak for acetate esters.
Formation of a pyruvoyl cation (CH₃COCO⁺) at m/z 71.
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion |
|---|---|
| 146 | [C₆H₁₀O₄]⁺ (Molecular Ion) |
| 115 | [M - •OCH₃]⁺ |
| 103 | [M - •COCH₃]⁺ |
| 71 | [CH₃COCO]⁺ |
Note: Fragmentation data are predicted based on general principles of mass spectrometry for esters and ketones. libretexts.orgmiamioh.edu
Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are invaluable for the analysis of complex mixtures containing compounds like α-keto esters. nih.govresearchgate.net In a GC-MS analysis, the gas chromatograph first separates the individual components of a sample based on their volatility and interaction with the stationary phase. As each separated component, such as this compound, elutes from the GC column, it is introduced directly into the mass spectrometer.
The mass spectrometer then ionizes the molecule and detects its mass-to-charge ratio and fragmentation pattern. This provides a distinct mass spectrum that acts as a chemical fingerprint, allowing for positive identification of the compound. The use of derivatization techniques may sometimes be employed to enhance the volatility and thermal stability of analytes like α-keto acids and their esters, ensuring better chromatographic separation and peak shape. uah.edu
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful, non-destructive method for identifying the functional groups within the this compound molecule. By probing the vibrational modes of its constituent bonds, these techniques provide a unique molecular fingerprint.
Characteristic Vibrational Modes of Oxo, Methoxy, and Acetate Functional Groups
The structure of this compound contains three key functional groups: a ketone (oxo), an ether (methoxy), and an ester (acetate). Each of these groups exhibits characteristic vibrational frequencies in IR and Raman spectra. The presence of two distinct carbonyl groups (one ketone, one ester) is a particularly notable feature.
The ester's C=O stretching vibration typically appears at a higher wavenumber (around 1755-1735 cm⁻¹) compared to the ketone's C=O stretch (around 1725-1705 cm⁻¹). orgchemboulder.comspectroscopyonline.com This difference allows for the distinct identification of both groups. The methoxy group is identified by its C-H stretching and C-O stretching modes. The acetate group also presents characteristic C-C-O and O-C-C stretching vibrations, often referred to as the "Rule of Three" for esters due to the prominent C=O and two C-O stretching peaks. spectroscopyonline.com
A summary of the expected vibrational modes is presented below.
Interactive Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Acetate (Ester) | C=O Stretch | 1755 - 1735 | Strong |
| Asymmetric C-C-O Stretch | 1250 - 1160 | Strong | |
| Symmetric O-C-C Stretch | 1100 - 1000 | Strong | |
| Oxo (Ketone) | C=O Stretch | 1725 - 1705 | Strong |
| C-C-C Stretch/Bend | 1300 - 1100 | Medium-Strong | |
| Methoxy | C-H Asymmetric/Symmetric Stretch | 2995 - 2850 | Medium-Strong |
| C-O Stretch | 1150 - 1085 | Strong |
In Situ Spectroscopic Monitoring of Reactions
The synthesis of this compound can be monitored in real-time using in situ spectroscopic techniques, particularly Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy. nih.govspectroscopyonline.com This process analytical technology (PAT) allows for continuous tracking of the reaction progress without the need for manual sampling, which can disturb the chemical equilibrium. spectroscopyonline.comunal.edu.co
By inserting an ATR probe directly into the reaction vessel, spectra can be collected at regular intervals. nih.gov A key advantage of this method is the ability to monitor the disappearance of reactant-specific peaks and the concurrent appearance of product-specific peaks. For instance, in a potential synthesis involving the esterification of a hydroxyl-containing precursor, one would observe the decrease in the broad O-H stretching band (around 3500-3200 cm⁻¹) and the simultaneous growth of the distinct ester C=O peak (around 1740 cm⁻¹). unal.edu.co This provides valuable kinetic data and helps determine the reaction endpoint with high precision. rsc.org
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is fundamental to assessing the purity of this compound and for its separation from reactants, byproducts, and solvents. The choice of technique depends on the compound's volatility and polarity.
Gas Chromatography (GC)
Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. Purity assessment is typically performed using a high-resolution capillary column coupled with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. keikaventures.comnih.gov For unequivocal identification, a mass spectrometer (MS) can be used as the detector (GC-MS), providing both retention time data and a mass spectrum that can be compared against known libraries.
While specific methods for this compound are not widely published, established methods for the structurally similar isomer, 1-Methoxy-2-propyl acetate, provide an excellent starting point for method development. osha.govnist.gov These methods utilize both polar (e.g., HP-Innowax) and non-polar (e.g., VF-5MS) capillary columns, demonstrating the compound's amenability to analysis under various GC conditions. nist.gov
Interactive Table 2: Exemplar GC Parameters for Analysis (based on the related compound 1-Methoxy-2-propyl acetate)
| Parameter | Condition 1 (Non-Polar) | Condition 2 (Polar) |
|---|---|---|
| Column Type | Capillary | Capillary |
| Stationary Phase | VF-5MS (5% Phenyl-methylpolysiloxane) | HP-Innowax (Polyethylene glycol) |
| Dimensions | 30 m x 0.25 mm x 0.25 µm | 50 m x 0.20 mm x 0.20 µm |
| Carrier Gas | Helium | Helium |
| Temperature Program | 60°C (2 min), then 10°C/min to 300°C (10 min) | 45°C (2 min), then 4°C/min to 190°C (50 min) |
| Detector | FID or MS | FID or MS |
Data adapted from established methods for a structural isomer, serving as a likely starting point. nist.gov
High-Performance Liquid Chromatography (HPLC)
For less volatile samples or when derivatization is required, High-Performance Liquid Chromatography (HPLC) is the preferred method. Given the moderate polarity of this compound, a reversed-phase (RP-HPLC) method is most suitable.
A standard RP-HPLC setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. auroraprosci.com Detection can be achieved using a UV detector, as the carbonyl groups of the ketone and ester functions exhibit weak absorbance at low wavelengths (around 205-215 nm). For enhanced sensitivity and selectivity, especially at trace levels, the ketone functional group can be derivatized with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH), which creates a derivative that absorbs strongly at higher wavelengths (e.g., 360 nm). researchgate.net
Interactive Table 3: Typical RP-HPLC Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Injection Volume | 10 - 20 µL |
| Detector | UV-Vis Diode Array (DAD) at ~210 nm or 360 nm (with DNPH derivatization) |
Thin-Layer Chromatography (TLC) in Synthesis Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively for the qualitative monitoring of reaction progress. chemistryhall.com During the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. libretexts.org
The process involves spotting the starting material, the reaction mixture, and a "co-spot" (a mix of the two) onto a silica (B1680970) gel-coated plate. rochester.edu The plate is then developed in a sealed chamber with an appropriate solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. Since the product, this compound, is generally more polar than the starting materials (e.g., an alkyl halide precursor), it will have a lower Retention Factor (Rf) value, appearing as a new spot closer to the baseline. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane. libretexts.org
Interactive Table 4: Hypothetical TLC Monitoring of a Synthesis Reaction
| Lane on TLC Plate | Description | Observation | Interpretation |
|---|---|---|---|
| 1 (Starting Material) | Pure Limiting Reactant | Single spot at Rf ≈ 0.7 | Reference for reactant position |
| 2 (Co-spot) | Mixture of Lane 1 and Lane 3 | Two distinct spots at Rf ≈ 0.7 and Rf ≈ 0.4 | Confirms identity of reactant and product spots |
| 3 (Reaction Mixture) | Aliquot from reaction | Spot at Rf ≈ 0.4 (strong), Spot at Rf ≈ 0.7 (faint) | Product is forming, reactant is nearly consumed |
Computational Chemistry and Theoretical Modeling of 1 Methoxy 2 Oxopropyl Acetate
Quantum Chemical Calculations of Molecular Structure and Properties
Quantum chemical calculations are foundational to computational chemistry, applying the principles of quantum mechanics to determine a molecule's structure and properties. Methods such as Density Functional Theory (DFT) are often employed for their balance of accuracy and computational efficiency, making them suitable for studying molecules of this size.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-Methoxy-2-oxopropyl acetate (B1210297), which possesses several rotatable single bonds, this process is coupled with a conformational analysis to identify the various low-energy conformers (spatial isomers) that can exist.
The analysis would involve systematically rotating the bonds—such as the C-O and C-C bonds of the methoxy (B1213986), propyl, and acetate groups—and performing a geometry optimization for each starting structure. The resulting energies of the optimized conformers are then compared to identify the global minimum energy structure, which represents the most stable and abundant conformation of the molecule under given conditions. The data from such calculations provide precise bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of 1-Methoxy-2-oxopropyl Acetate (Note: The following table illustrates the type of data obtained from geometry optimization. Specific values for this compound are not available in the cited literature and would require original research.)
| Parameter | Atoms Involved | Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | Data Not Available |
| Bond Length | C-O (ether) | Data Not Available |
| Bond Angle | O-C-C | Data Not Available |
| Dihedral Angle | C-O-C-C | Data Not Available |
Once the optimized geometry is obtained, quantum chemical calculations can be used to determine the electronic structure of this compound. This involves analyzing the distribution of electrons within the molecule, particularly the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity.
From the electronic structure, various reactivity descriptors can be calculated. These conceptual DFT-based indices, such as electronegativity, chemical hardness, and softness, help predict the molecule's reactive behavior. For instance, mapping the electrostatic potential onto the electron density surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, indicating where the molecule is most likely to interact with other chemical species.
Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound (Note: Specific values for this compound are not available in the cited literature and would require dedicated computational studies.)
| Property | Value | Unit |
|---|---|---|
| HOMO Energy | Data Not Available | eV |
| LUMO Energy | Data Not Available | eV |
| HOMO-LUMO Gap | Data Not Available | eV |
| Electronegativity (χ) | Data Not Available | eV |
| Chemical Hardness (η) | Data Not Available | eV |
Reaction Mechanism Elucidation via Computational Methods
Computational methods are invaluable for mapping the detailed pathways of chemical reactions. By modeling the interactions between reactants, intermediates, and products, these techniques can provide a comprehensive understanding of reaction mechanisms that are often difficult to observe experimentally.
A crucial aspect of studying a reaction mechanism is the identification and characterization of the transition state (TS). The transition state represents the highest energy point along a reaction coordinate, acting as the energetic barrier that must be overcome for reactants to convert into products.
Computational algorithms are used to locate the TS structure for a specific reaction pathway involving this compound. A key confirmation of a true TS is a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. The energy difference between the reactants and the transition state defines the activation energy of the reaction. For example, studies on similar compounds like 3-methoxy-1-propanol (B72126) have successfully used methods like M06-2X and CCSD(T) to calculate the barrier heights of transition states in atmospheric degradation reactions. nih.gov
The potential energy surface (PES) is a multidimensional map that relates the energy of a molecular system to its geometric parameters. researchgate.net Mapping the PES for a reaction of this compound would involve calculating the energy of the system at various points along the reaction pathway, connecting the stable reactants, intermediates, transition states, and products. researchgate.net
This mapping provides a global view of the reaction landscape, revealing the lowest-energy pathway and identifying any potential alternative routes or intermediate species. Visualizing the PES helps researchers understand the dynamics of the reaction and the factors controlling its outcome.
With the energies of the reactants and the transition state determined, Transition State Theory (TST) can be applied to calculate the theoretical rate constant for a reaction. These calculations provide quantitative predictions of reaction kinetics.
The results are often used to derive the parameters of the Arrhenius equation, k(T) = A * exp(-Ea/RT), where 'A' is the pre-exponential factor and 'Ea' is the activation energy. This allows for the prediction of how the reaction rate will change with temperature. While specific calculations for this compound are not available, studies on the related compound 1-methoxy-2-propyl acetate have successfully derived Arrhenius expressions for its atmospheric reactions, demonstrating the utility of this approach. researchgate.netnih.gov
| Reaction | Pre-exponential Factor (A) | Activation Energy (Ea) |
|---|---|---|
| Reaction with OH radical | Data Not Available | Data Not Available |
| Thermal Decomposition | Data Not Available | Data Not Available |
Thermodynamic Parameters and Equilibrium Studies of Reactions Involving this compound
Enthalpy, Entropy, and Gibbs Free Energy Calculations
No specific calculated or experimental data on the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), or Gibbs free energy of formation (ΔfG°) for this compound were found.
Solvent Effects in Computational Models
There is no available research detailing the computational modeling of this compound in different solvents. Information regarding how solvents would influence its conformational structure, reaction kinetics, or spectral properties is currently unavailable.
Environmental Fate Modeling and Prediction for this compound
Atmospheric Lifetime Predictions
Specific predictions for the atmospheric lifetime of this compound are not available. Such calculations would require rate constants for its reaction with atmospheric oxidants like hydroxyl radicals (OH), which have not been published.
Distribution Modeling (e.g., Fugacity Models)
No fugacity models or other environmental distribution models for this compound have been published. These models require physical and chemical properties like vapor pressure, water solubility, and octanol-water partition coefficient, which are not available for this specific compound.
Chemical Applications in Organic Synthesis and Materials Science Research
Derivatization Strategies and Analogue Synthesis
Without verifiable research findings, the creation of an accurate and informative article that adheres to the user's strict outline and quality standards is not possible. Further research and publication on "1-Methoxy-2-oxopropyl acetate" would be required to provide the detailed content requested.
Research on "this compound" Inconclusive
Initial research into the chemical compound “this compound” has revealed a significant lack of available scientific literature and data. Searches for this specific compound have not yielded sufficient information to fulfill the detailed requirements of the requested article, which was to focus on its chemical applications in organic synthesis and materials science.
The majority of search results relate to a structurally different, though similarly named, compound, 1-Methoxy-2-propyl acetate (B1210297) (PGMEA), a widely used industrial solvent. However, "this compound" possesses a distinct ketone (oxo) functional group, which differentiates it chemically from PGMEA.
Efforts to find specific research detailing the chemical modification of the acetate moiety, transformations of the oxo group, or alterations of the methoxy (B1213986) functionality of "this compound" have been unsuccessful. While one source provided a chemical formula (C6H10O4) for a compound with a similar name, it lacked fundamental data such as boiling point, melting point, and density, and presented a structural representation (SMILES string) that corresponds to an isomer, not the requested molecule.
Due to the absence of detailed research findings in the public domain concerning "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The specific subsections regarding chemical modifications cannot be addressed without foundational research on the compound's reactivity and applications.
Therefore, the generation of the requested article cannot proceed at this time. Further investigation would be contingent on the future publication of research dedicated to the synthesis and chemical behavior of "this compound."
Future Research Directions and Emerging Methodologies for 1 Methoxy 2 Oxopropyl Acetate
Development of Novel Catalytic Systems for Synthesis and Transformation
The advancement of catalytic systems is at the forefront of improving the synthesis of 1-methoxy-2-oxopropyl acetate (B1210297), which is commonly produced via the esterification of propylene (B89431) glycol methyl ether (PGME) with acetic acid or through transesterification.
Future research is increasingly focused on the development of robust and highly selective heterogeneous catalysts to replace traditional homogeneous catalysts like sulfuric acid, which are associated with challenges in separation, corrosion, and environmental concerns. Ion-exchange resins, such as Amberlyst-15, have been identified as effective solid acid catalysts that are stable and can be easily separated from the reaction mixture. Ongoing research aims to enhance the thermal and chemical stability of these polymer-based catalysts and to develop novel composite materials, such as composite enhanced polystyrolsulfon acid class strongly acidic ion-exchange resins, for continuous fixed-bed reactors.
Another promising avenue is the exploration of inorganic solid acids. For instance, MCM-41, a mesoporous silica (B1680970) material, has been shown to be an efficient and reusable heterogeneous catalyst for the synthesis of the precursor propylene glycol methyl ether from methanol and propylene oxide, indicating its potential applicability in the subsequent esterification step. The development of catalysts with tailored acidity and pore structures can lead to higher conversion rates and selectivities, minimizing the formation of byproducts.
Furthermore, the field of biocatalysis presents a green and highly selective alternative. The use of enzymes, such as lipases, for the synthesis of esters is a growing area of interest. While some research has focused on the lipase-catalyzed hydrolysis of 1-methoxy-2-oxopropyl acetate, the reverse reaction for its synthesis is a key area for future investigation. The development of immobilized enzyme systems could lead to highly efficient and environmentally benign production processes.
| Catalyst Type | Examples | Key Research Directions |
| Homogeneous Acid Catalysts | Sulfuric acid, Hydrofluoric acid | Development of less corrosive and more recyclable alternatives. |
| Heterogeneous Acid Catalysts | Amberlyst-15, Amberlyst-35, NKC-9 resin, MCM-41 | Enhancing thermal and chemical stability, improving reusability, developing novel composite materials. |
| Homogeneous Base Catalysts | Sodium methoxide (B1231860) | Improving separation techniques and reducing catalyst decomposition. |
| Biocatalysts | Candida antarctica lipase B (CALB) | Immobilization for enhanced stability and reusability, optimization of reaction conditions for synthesis. |
Integration with Flow Chemistry and Process Intensification Techniques
Process intensification, which aims to develop smaller, safer, and more energy-efficient manufacturing processes, is a major driver of innovation in the chemical industry. For the synthesis of this compound, the integration of reaction and separation in a single unit operation is a key strategy.
Reactive distillation (RD) has been identified as a highly effective technique for the production of this compound. By continuously removing water, a byproduct of the esterification reaction, the reaction equilibrium is shifted towards the product side, leading to higher conversions. The use of an entrainer, such as toluene, can further enhance the separation of the azeotrope formed between the reactant (methoxy propanol) and water. Future research in this area will likely focus on the design of novel RD column configurations, such as dividing wall columns, and the optimization of operating parameters to maximize energy efficiency and product purity.
The principles of flow chemistry, utilizing continuous reactors such as plug flow reactors (PFRs), offer significant advantages over traditional batch processes. A continuous process involving a two-section fixed bed reactor has been proposed, demonstrating the potential for high-throughput and efficient production. The combination of flow reactors with in-line purification techniques represents a significant step towards fully continuous and intensified manufacturing processes.
Another advanced process intensification strategy is reactive chromatography, where the reaction and separation occur within a chromatographic column. This technique is particularly beneficial for equilibrium-limited reactions, as the in-situ separation of products drives the reaction to completion. The use of a simulated moving bed reactor (SMBR) for the synthesis of this compound is an area of active research.
| Technique | Description | Future Research Focus |
| Reactive Distillation (RD) | Combines chemical reaction and distillation in a single unit to overcome equilibrium limitations. | Novel column designs (e.g., dividing wall columns), optimization of energy integration, and use of structured catalytic packings. |
| Flow Chemistry | Utilizes continuous flow reactors (e.g., PFRs) for enhanced heat and mass transfer, and improved safety and scalability. | Integration with in-line separation and purification, development of compact and modular production systems. |
| Reactive Chromatography | Integrates reaction and chromatographic separation to achieve high conversion and purity. | Development of stable bifunctional materials (catalyst and adsorbent), optimization of simulated moving bed reactor (SMBR) processes. |
| Pressure Swing Distillation | Utilizes pressure variations to facilitate separation of azeotropic mixtures. | Integration with reactive distillation for enhanced separation efficiency and energy savings. |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
The ability to monitor chemical reactions in real-time is crucial for process understanding, optimization, and control. Advanced spectroscopic techniques are emerging as powerful tools for the in situ monitoring of the synthesis of this compound, providing valuable data on reaction kinetics and the concentration of reactants and products.
Near-infrared (NIR) and Raman spectroscopy are particularly well-suited for online monitoring of esterification reactions. These techniques are non-destructive and can be implemented using fiber-optic probes inserted directly into the reactor. NIR spectroscopy can be used to monitor changes in the concentration of reactants and products, while Raman spectroscopy can provide detailed information about changes in chemical bonds during the reaction. The data obtained from these spectroscopic methods can be coupled with multivariate analysis techniques, such as principal component analysis (PCA) and partial least squares (PLS) regression, to build predictive models for real-time concentration monitoring.
Future research will focus on the development of more robust and accurate calibration models for these spectroscopic techniques, enabling their use for real-time process control. The integration of these analytical tools into automated reactor systems will facilitate the development of "smart" manufacturing processes that can self-optimize for maximum efficiency and product quality.
| Spectroscopic Technique | Principle | Application in Reaction Monitoring |
| Near-Infrared (NIR) Spectroscopy | Measures the absorption of near-infrared radiation due to molecular vibrations. | Real-time monitoring of the concentration of reactants and products in esterification reactions. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light to provide information on molecular vibrations. | In-situ tracking of changes in chemical bonding and functional groups during the reaction. |
| UV-Visible Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules. | Monitoring of specific chromophores in the reaction mixture. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Utilizes the magnetic properties of atomic nuclei to provide detailed structural information. | At-line analysis for detailed characterization of reaction mixtures and final products. |
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Design
Machine learning (ML) and artificial intelligence (AI) are poised to transform the field of chemical synthesis by enabling the rapid prediction of reaction outcomes and the design of novel, efficient synthetic routes. While the direct application of these techniques to the synthesis of this compound is still an emerging area, the methodologies developed for other chemical systems are highly transferable.
Furthermore, generative large language models (LLMs) are being developed to translate molecular representations, such as SMILES strings, into detailed experimental procedures. This technology has the potential to automate the design of synthesis protocols for this compound and related compounds.
In the context of catalyst design, ML can accelerate the discovery of novel catalytic materials by predicting their activity and selectivity based on their structural and electronic properties. This can significantly reduce the time and experimental effort required to identify high-performance catalysts.
| AI/ML Application | Description | Potential Impact on this compound Synthesis |
| Reaction Optimization | Using algorithms like Bayesian optimization to efficiently find the best reaction conditions (temperature, concentration, catalyst loading). | Faster development of high-yield and selective synthesis processes. |
| Catalyst Discovery | Predicting the catalytic activity of new materials based on their computed properties. | Accelerated discovery of novel, highly efficient heterogeneous or enzymatic catalysts. |
| Retrosynthetic Analysis | Predicting viable synthetic routes for a target molecule. | Design of novel and more sustainable synthesis pathways. |
| Procedure Generation | Using generative models to create detailed experimental protocols from molecular structures. | Automation of experimental design and improved reproducibility. |
Q & A
Q. What are the key physicochemical properties of 1-Methoxy-2-propyl acetate (PGMEA) critical for solvent selection in organic synthesis?
Answer: PGMEA is a colorless, flammable liquid with a boiling point of 145.8°C, a flash point of 43.3°C (closed cup), and a mild ether-like odor . Its moderate volatility and solubility in both polar and nonpolar solvents make it suitable for coatings, resins, and reaction media. Key properties include:
- Molecular formula : C₆H₁₂O₃
- Density : 1.006 g/cm³ at 20°C
- Solubility : Miscible with common organic solvents (e.g., ethanol, acetone) but limited water miscibility (~21 g/L at 25°C) .
Methodologically, researchers should prioritize vapor pressure (0.3 kPa at 20°C) and Hansen solubility parameters (δD = 16.3, δP = 5.6, δH = 9.2 MPa¹/²) for compatibility assessments in polymer or nanoparticle synthesis .
Q. What spectroscopic techniques are recommended for characterizing PGMEA and verifying its purity?
Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use NIST reference spectra (e.g., electron ionization mass spectra) to identify fragmentation patterns and detect impurities .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 1.25–1.35 ppm for methyl groups, δ 3.30–3.50 ppm for methoxy protons) and ¹³C NMR (δ 170–175 ppm for acetate carbonyl) confirm structural integrity .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O-C ether stretch) are diagnostic .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported gas solubility data for PGMEA, such as sulfuryl fluoride (SO₂F₂), under varying experimental conditions?
Answer: A 2018 study using the isochoric saturation method determined SO₂F₂ solubility in PGMEA at 293.15–323.15 K and pressures up to 600 kPa . Key methodological considerations include:
- Temperature control : Solubility decreases with increasing temperature due to reduced gas-liquid interaction energy.
- Henry’s law constants : Calculated values (e.g., 0.12–0.35 mol/kg·bar for SO₂F₂) should be cross-validated using headspace gas chromatography or static volumetric systems.
- Data normalization : Account for solvent viscosity and gas-phase non-idealities using equations of state (e.g., Peng-Robinson) .
Q. What experimental strategies are recommended for analyzing PGMEA’s thermodynamic behavior in solvent mixtures?
Answer:
- Vapor-Liquid Equilibrium (VLE) measurements : Use dynamic recirculating stills or static cells to determine activity coefficients and azeotropic behavior in binary/ternary mixtures .
- Differential Scanning Calorimetry (DSC) : Measure phase transitions (e.g., glass transition in polymer solutions) with PGMEA as a plasticizer .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~200°C) under inert or oxidative atmospheres .
Q. How can researchers mitigate safety risks associated with PGMEA in high-temperature or high-pressure reactions?
Answer:
- Ventilation controls : Maintain concentrations below 50 ppm (OSHA PEL) using local exhaust ventilation .
- Reaction calorimetry : Monitor exothermic events (e.g., esterification or transesterification) to prevent thermal runaway .
- Compatibility testing : Avoid strong oxidizers (e.g., HNO₃, KMnO₄) due to fire/explosion risks .
Contradictions and Methodological Challenges
Q. How should researchers address conflicting ecotoxicological data for PGMEA in environmental fate studies?
Answer: While PGMEA is classified as non-persistent (half-life <30 days in water) and low bioaccumulation potential (log Kow = 0.6), some studies report moderate toxicity to aquatic organisms (e.g., Daphnia magna EC₅₀ = 120 mg/L) . To resolve discrepancies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
